molecular formula C21H27N5O2 B5207668 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5207668
M. Wt: 381.5 g/mol
InChI Key: VAJDBDFRIKTTRC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic heteroaromatic core. Its structure features:

  • 3- and 5-positions: Methyl substituents, contributing to steric stabilization and metabolic resistance.
  • 7-position: A 4-methylpiperazinyl group, which improves aqueous solubility and modulates receptor-binding affinity, particularly in CNS-targeting applications .

This scaffold is pharmacologically significant due to its versatility in targeting kinases, neurotransmitter receptors, and tumor-associated proteins. Its synthetic accessibility via Pd-catalyzed arylation and SNAr reactions has been well-documented .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-14-12-19(25-10-8-24(3)9-11-25)26-21(22-14)15(2)20(23-26)16-6-7-17(27-4)18(13-16)28-5/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJDBDFRIKTTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxyphenylhydrazine and 3,5-dimethyl-4-nitropyrimidine. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

    Substitution with 4-Methylpiperazine: The pyrazolo[1,5-a]pyrimidine core is then reacted with 4-methylpiperazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to introduce the 4-methylpiperazin-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes selective substitution at electron-deficient positions. The 7-(4-methylpiperazin-1-yl) group is introduced via nucleophilic displacement of a halogen or leaving group (e.g., chloride) under basic conditions. This reaction typically employs polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C). For example:

7-Cl-pyrazolo[1,5-a]pyrimidine+4-methylpiperazineBase, 100°CTarget Compound[6]\text{7-Cl-pyrazolo[1,5-a]pyrimidine} + \text{4-methylpiperazine} \xrightarrow{\text{Base, 100°C}} \text{Target Compound} \quad[6]

Alkylation of the Piperazine Nitrogen

The secondary amine in the 4-methylpiperazine substituent reacts with alkyl halides or epoxides to form tertiary amines. This modification alters solubility and bioactivity:

Piperazine-NH+R-XEt3N, RTPiperazine-NR[6]\text{Piperazine-NH} + \text{R-X} \xrightarrow{\text{Et}_3\text{N, RT}} \text{Piperazine-NR} \quad[6]

Methylation studies show that bulkier alkyl groups reduce reaction rates due to steric hindrance.

Oxidation of Methyl Groups

The 3,5-dimethyl substituents on the pyrazolo[1,5-a]pyrimidine core are susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄, CrO₃) convert methyl groups to carboxylic acids, altering electronic properties:

3,5-CH3KMnO4,H2SO43,5-COOH[6]\text{3,5-CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{3,5-COOH} \quad[6]

This reaction is pH-sensitive and proceeds optimally under acidic conditions.

Hydrolysis of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under acidic (HBr/AcOH) or basic (NaOH/EtOH) conditions, yielding catechol derivatives:

OCH3HBr, 110°COH[6]\text{OCH}_3 \xrightarrow{\text{HBr, 110°C}} \text{OH} \quad[6]

Hydrolysis rates depend on substituent positioning, with para-methoxy groups being more resistant than ortho .

Catalytic Coupling Reactions

The aryl rings participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). For instance, the 3,4-dimethoxyphenyl group couples with boronic acids to introduce biaryl motifs:

Ar-B(OH)2+Br-PyrazolopyrimidinePd(PPh3)4,BaseBiaryl Product[2][7]\text{Ar-B(OH)}_2 + \text{Br-Pyrazolopyrimidine} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product} \quad[2][7]

Yields depend on steric bulk and electronic effects of substituents.

Table 2: Reaction Yields and Selectivity (Representative Data)

ReactionYield (%)Selectivity Notes
Piperazine incorporation72–85C7 position exclusively modified
Suzuki coupling65–78Ortho substituents reduce yield
Methoxy hydrolysis88–92Para-methoxy groups resist hydrolysis

Stability Under Synthetic Conditions

  • Acidic Conditions : The pyrazolo[1,5-a]pyrimidine core remains stable in dilute acids but degrades in concentrated H₂SO₄.

  • Basic Conditions : Piperazine demethylation occurs at pH > 10, limiting utility in alkaline media.

  • Thermal Stability : Decomposition initiates above 250°C, confirmed by TGA.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. The presence of the dimethoxyphenyl and piperazine moieties enhances the compound's ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Antidepressant Effects :
    • The piperazine group is known for its psychotropic effects. Research has shown that compounds containing piperazine can act as serotonin receptor modulators, suggesting potential applications in treating depression and anxiety disorders.
  • Antimicrobial Properties :
    • Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Pharmacological Insights

  • Mechanism of Action :
    • The compound interacts with multiple biological targets. It has been shown to modulate the activity of enzymes involved in metabolic pathways and receptor sites related to neurotransmitter systems.
  • Case Study: Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that a related pyrazolo[1,5-a]pyrimidine derivative demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntitumor0.05
Compound BAntidepressant0.12
Compound CAntimicrobial0.15

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions which can be optimized for higher yields. The synthetic pathways typically include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
  • Introduction of the dimethoxyphenyl and piperazine substituents via nucleophilic substitution reactions.

Future Research Directions

Further research is warranted to explore:

  • The full spectrum of biological activities and mechanisms of action.
  • Structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
  • In vivo studies to evaluate pharmacokinetics and therapeutic potential in clinical settings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (Compound A) with analogs reported in the literature:

Compound Substituents Key Properties/Findings Reference
Compound A 2: 3,4-Dimethoxyphenyl; 3/5: Methyl; 7: 4-Methylpiperazinyl Enhanced CNS penetration due to low P-gp efflux liability; moderate kinase inhibition .
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)piperazinyl] 7: 4-(2-Pyridinyl)piperazinyl Improved selectivity for serotonin receptors (5-HT1A), but reduced solubility vs. Compound A .
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl) 7: 4-Phenylpiperazinyl Higher lipophilicity (LogP ~4.2) leads to slower renal clearance; potent antitumor activity in S180 models .
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one 5: 3,5-Dimethoxyphenyl; 7: Ketone Reduced cellular uptake due to hydrogen-bonding with ketone; selective COX-2 inhibition .
[18F]3-Cyano-7-(2-fluoroethylamino)-5-(acetoxymethyl)pyrazolo[1,5-a]pyrimidine 5: Acetoxymethyl; 7: 2-Fluoroethylamino Superior tumor uptake in PET imaging (S180 models) vs. carboxylated analogs; rapid metabolism .

Structural and Functional Insights:

  • Piperazinyl Modifications : Replacement of the 4-methylpiperazinyl group in Compound A with bulkier arylpiperazines (e.g., 4-phenyl or 4-pyridinyl) increases receptor selectivity but compromises solubility .
  • Polar Group Incorporation: Fluorinated or hydroxylated derivatives (e.g., [18F]3, [18F]4) exhibit enhanced tumor specificity and clearance rates compared to nonpolar methyl/aryl analogs .

Research Findings and Pharmacological Implications

  • Kinase Inhibition : Compound A’s 4-methylpiperazinyl group confers moderate inhibition of CDK2 (IC50 = 120 nM) and Aurora A (IC50 = 85 nM), outperforming 7-arylpiperazinyl analogs by ~30% in cellular assays .
  • CNS Penetration : Unlike 7-trifluoromethyl derivatives (e.g., compounds from ), Compound A shows minimal P-glycoprotein-mediated efflux, making it suitable for neuro-oncology applications .
  • Metabolic Stability : Methyl groups at positions 3 and 5 reduce oxidative metabolism in hepatic microsomes (t1/2 = 45 min vs. 12 min for 3-unsubstituted analogs) .

Biological Activity

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and as an antimicrobial agent. The unique structural features imparted by its substituents contribute significantly to its biological profile.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol

The presence of a pyrazolo[1,5-a]pyrimidine core along with a 3,4-dimethoxyphenyl group and a 4-methylpiperazine moiety enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to receptors on cell membranes or within cells, modulating signal transduction pathways.
  • Gene Expression Modulation : The compound could influence gene expression by interacting with transcription factors or epigenetic regulators.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example:

  • In studies involving various cancer cell lines (e.g., MCF-7), compounds similar to this compound demonstrated effective inhibition of tumor growth and induction of apoptosis. These compounds showed IC50 values ranging from 0.3 µM to 24 µM for dual EGFR/VGFR2 inhibition .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit activity against various pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies

StudyObjectiveFindingsReference
Study on Anticancer ActivityEvaluate the effect on MCF-7 cellsSignificant inhibition of tumor growth and apoptosis induction; IC50 values around 0.3 µM for dual inhibitors
Antimicrobial EvaluationTest against bacterial strainsExhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL against multiple strains
Enzyme Inhibition StudyInvestigate enzyme targetsIdentified inhibition of key metabolic enzymes leading to altered cellular metabolism in cancer cells

Q & A

Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives such as 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between heterocyclic amines and carbonyl-containing precursors. For example:

  • Step 1: Reacting 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines (e.g., 4-methylpiperazine) under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Introducing substituents at positions 3,5 via alkylation or aromatic substitution. For instance, dimethylation at positions 3 and 5 can be achieved using methyl iodide in the presence of a base .
  • Step 3: Functionalizing position 7 with 4-methylpiperazine through nucleophilic aromatic substitution (SNAr) under controlled temperature (60–80°C) in a polar aprotic solvent like DMF .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (hexane or ethanol) are standard for isolating pure compounds .

Advanced: How can researchers optimize regioselectivity during the introduction of substituents at position 7 of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Regioselectivity at position 7 is influenced by electronic and steric factors:

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhance reactivity toward nucleophilic substitution by activating the pyrimidine ring. Use of silylformamidine reagents (e.g., silylformamidine 1) in non-polar solvents (e.g., benzene) can direct substitution to position 7 with >90% selectivity .
  • Catalytic Strategies: Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) enables regioselective arylation or amination at position 6. For example, coupling 7-bromo derivatives with 4-methylpiperazine using Pd(OAc)₂/XPhos as a catalyst system achieves >85% yield .
  • Validation: Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: What spectroscopic and analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Key methods include:

  • 1H/13C NMR: To confirm substituent positions and assess purity. For example, the 4-methylpiperazin-1-yl group at position 7 shows characteristic singlet peaks for N-methyl protons at δ 2.3–2.5 ppm .
  • Elemental Analysis (EA): Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for the trifluoromethyl-substituted analog in , which confirmed planar pyrimidine ring geometry and bond lengths .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. Methodological approaches include:

  • Comparative Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 3,4-dimethoxyphenyl with fluorophenyl) and test activity across standardized assays (e.g., kinase inhibition or cytotoxicity). For example, Hassan et al. (2017) showed that trifluoromethyl at position 7 enhances antitumor activity by 40% compared to methyl groups .
  • Dose-Response Analysis: Use IC50/EC50 curves to account for potency differences. For instance, Kamal et al. (2013) reported IC50 values ranging from 0.8–12 µM for pyrazolo[1,5-a]pyrimidine derivatives in cancer cell lines, depending on substituent polarity .
  • Molecular Docking: Model interactions with target proteins (e.g., KDR kinase) to explain activity variations. highlights how crystallographic data can validate docking poses .

Basic: What experimental design principles ensure reproducibility in synthesizing and testing pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Replication: Use ≥3 independent synthetic batches and biological replicates (e.g., n=4 in ) to account for variability .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity assays) and negative controls (solvent-only) in bioactivity studies .
  • Statistical Analysis: Apply ANOVA or Student’s t-test (p<0.05) to validate significance, as seen in antitumor activity studies .

Advanced: How can computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives with targeted biological properties?

Answer:

  • Virtual Screening: Use QSAR models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors. For example, Abdel-Aziz et al. (2019) linked thiazolo[3,2-a]benzimidazole moieties to enhanced kinase inhibition .
  • DFT Calculations: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. utilized DFT to explain regioselectivity in silylformamidine reactions .
  • MD Simulations: Simulate ligand-protein binding dynamics (e.g., with KDR kinase) over 100 ns to assess stability, as demonstrated for trifluoromethyl derivatives in .

Basic: What are the key stability considerations for pyrazolo[1,5-a]pyrimidine derivatives under experimental storage conditions?

Answer:

  • Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation, as aryl and heteroaryl groups are prone to UV-induced cleavage .
  • Moisture Control: Use desiccants (e.g., silica gel) for hygroscopic derivatives (e.g., those with piperazine substituents) .
  • pH Stability: Avoid strongly acidic/basic conditions (pH <4 or >10) to prevent hydrolysis of the pyrimidine ring .

Advanced: How can researchers investigate the environmental fate and ecotoxicological impacts of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Environmental Persistence Studies: Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure half-life (t1/2) via LC-MS/MS .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). For example, ’s Project INCHEMBIOL framework evaluates biotic/abiotic transformations .
  • Bioaccumulation Potential: Calculate logKow (octanol-water partition coefficient) using HPLC retention times. Derivatives with logKow >3 may require mitigation strategies .

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